molecular formula C10H12FN3O4 B15183104 Tezacitabine anhydrous, (Z)- CAS No. 130306-01-3

Tezacitabine anhydrous, (Z)-

Cat. No.: B15183104
CAS No.: 130306-01-3
M. Wt: 257.22 g/mol
InChI Key: GFFXZLZWLOBBLO-HSSIHTFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine anhydrous, (Z)-, involves multiple steps. One of the key steps includes the reaction of labeled fluoromethyl phenyl sulfone with diethyl chlorophosphate and lithium hexamethyldisylazide in tetrahydrofuran (THF) to afford the fluorovinyl sulfone as a mixture of (E) and (Z) isomers. The (Z) isomer is then separated by flash chromatography .

Industrial Production Methods: Industrial production methods for tezacitabine anhydrous, (Z)-, are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective deprotection, and purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tezacitabine anhydrous, (Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates leading to the final product, tezacitabine anhydrous, (Z)-.

Scientific Research Applications

Tezacitabine anhydrous, (Z)-, has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying nucleoside analogues and their chemical properties.

    Biology: The compound is investigated for its effects on cellular processes, particularly DNA synthesis and repair.

    Medicine: Tezacitabine anhydrous, (Z)-, is primarily researched for its potential in cancer treatment. .

    Industry: While its industrial applications are limited, it is used in pharmaceutical research and development.

Mechanism of Action

Tezacitabine anhydrous, (Z)-, exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Tezacitabine anhydrous, (Z)-, can be compared with other nucleoside analogues such as:

Tezacitabine anhydrous, (Z)-, stands out due to its unique fluoromethylene group, which provides resistance to metabolic deactivation by cytidine deaminase, enhancing its stability and efficacy .

Properties

CAS No.

130306-01-3

Molecular Formula

C10H12FN3O4

Molecular Weight

257.22 g/mol

IUPAC Name

4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1

InChI Key

GFFXZLZWLOBBLO-HSSIHTFZSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O

Origin of Product

United States

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